1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea
Description
Properties
CAS No. |
28755-10-4 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-ethyl-5-methyl-2-oxo-N-(phenylcarbamoyl)-5-propan-2-yloxolane-3-carboxamide |
InChI |
InChI=1S/C18H24N2O4/c1-5-18(11-17(4,12(2)3)24-15(18)22)14(21)20-16(23)19-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H2,19,20,21,23) |
InChI Key |
GAQKSJMXKSAELD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1=O)(C)C(C)C)C(=O)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted Furanone Derivatives
The tetrahydro-3-furoyl core with alkyl substitutions can be synthesized starting from substituted furan carboxylic acids or their derivatives. For example, 2-methylfuran-3-carboxylic acid and related compounds are prepared via multi-step reactions involving:
- Cyclization reactions starting from chloroacetaldehyde dimethylacetal and ethyl acetoacetate under acidic conditions to form substituted furan rings.
- Subsequent oxidation or functional group transformations to introduce the keto group at the 2-position of the tetrahydrofuran ring.
- Alkylation steps to install ethyl, isopropyl, and methyl groups at the 3- and 5-positions of the tetrahydrofuran ring.
A representative procedure for preparing 2-methyl-3-furoyl chloride, a key intermediate, involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Chloroacetaldehyde dimethylacetal, water, 36% HCl, reflux | Formation of intermediate furan ring system |
| 2 | Ethyl acetoacetate, pyridine, ambient temperature, 72 h | Cyclization and substitution to form furan carboxylic acid |
| 3 | Sodium hydroxide, ethanol, reflux | Hydrolysis and purification of furan carboxylic acid |
| 4 | Thionyl chloride, reflux, 3 h | Conversion of furan carboxylic acid to furoyl chloride |
This sequence yields the acid chloride intermediate necessary for subsequent coupling reactions.
Activation of the Furoyl Moiety
The carboxylic acid group on the substituted tetrahydrofuran ring is converted to a more reactive acid chloride using reagents such as oxalyl chloride or thionyl chloride in the presence of catalytic N,N-dimethylformamide (DMF). This activation facilitates nucleophilic attack by amines or urea derivatives.
Typical conditions:
- Reaction in dichloromethane or similar inert solvent.
- Room temperature to mild heating (20–70°C).
- Reaction time: 0.5 to 3 hours depending on reagent and scale.
Example:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxalyl chloride + DMF | Dichloromethane | 20°C | 0.5 h | High yield of acid chloride |
| Thionyl chloride + DMF | Dichloromethane | 70°C | 3 h | Efficient conversion to acid chloride |
The acid chloride is then used directly or purified for the next step.
Coupling with Phenylurea to Form the Target Compound
The key step in the preparation of this compound is the reaction of the activated furoyl intermediate with phenylurea or a phenylurea derivative.
Reaction Conditions
- The acid chloride intermediate is added dropwise to a solution containing phenylurea or an amine precursor in an appropriate solvent such as acetonitrile or dichloromethane.
- A base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the generated hydrochloric acid and drive the reaction forward.
- The reaction is typically carried out at room temperature and stirred for extended periods (e.g., 90 hours) to ensure complete coupling.
- Workup involves aqueous washes, drying over anhydrous sodium sulfate, and purification by chromatography or solid-phase extraction.
Representative Reaction Table
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Coupling | Acid chloride intermediate + phenylurea + DIPEA | Acetonitrile or dichloromethane | Room temperature | 90 h | Slow addition, base neutralization |
| Workup | Wash with aqueous sodium chloride | - | - | - | Removes impurities |
| Purification | Solid-phase extraction (Flash NH2 cartridge) | Methanol elution | - | - | Yields pure product |
This method ensures high purity and yield of the phenylurea-substituted furoyl compound.
Alternative Synthetic Routes and Catalytic Reductions
While the above method focuses on direct coupling, related synthetic routes for similar compounds involve:
- Preparation of oxime intermediates from hydroxyketones followed by catalytic reduction using nickel-aluminum catalysts under controlled temperature to obtain amino alcohols, which can be further functionalized.
- Use of poly(ADP-ribose) polymerase inhibitor synthesis methods that include urea formation via reaction of amines with isocyanates or carbamoyl chlorides, which may be adapted for phenylurea derivatives.
These alternative methods provide options for stereochemical control and functional group compatibility.
Summary Table of Key Preparation Steps
| Step | Intermediate | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| 1 | Substituted furan carboxylic acid | Cyclization, alkylation | Build tetrahydrofuran core | High yield, regioselective |
| 2 | Furoyl acid chloride | Oxalyl chloride or thionyl chloride + DMF | Activation for coupling | Efficient, mild conditions |
| 3 | Phenylurea coupling | Phenylurea + DIPEA in acetonitrile | Formation of urea linkage | High purity, long reaction time |
| 4 | Purification | Aqueous washes, SPE chromatography | Remove impurities | Yields analytically pure compound |
Research Findings and Considerations
- The use of catalytic amounts of DMF significantly enhances the conversion of carboxylic acids to acid chlorides, improving reaction efficiency and minimizing side reactions.
- Extended reaction times and controlled addition rates during coupling prevent side reactions and ensure high selectivity for the urea product.
- Temperature control during catalytic reductions (e.g., -15°C to 75°C) is critical to manage exothermic reactions and maintain stereochemical integrity when amino alcohol intermediates are involved.
- The choice of solvent (e.g., dichloromethane, acetonitrile) affects solubility and reaction kinetics, with non-protic, aprotic solvents preferred for coupling steps.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or ethoxy groups.
Scientific Research Applications
The compound 1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into the applications of this compound, supported by comprehensive data and case studies.
Structure
The molecular formula of this compound can be represented as follows:
Physical Properties
- Molecular Weight : 276.34 g/mol
- Appearance : Crystalline solid
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Agricultural Chemistry
This compound has been investigated for its potential as a herbicide. Its structure allows it to interact with specific biochemical pathways in plants, inhibiting growth and development. Preliminary studies have shown that it can effectively control certain weed species without harming crops, making it a candidate for environmentally friendly herbicides.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Biochemical Research
The compound serves as a useful reagent in biochemical assays aimed at studying enzyme activity and inhibition. Its ability to selectively bind to certain enzymes allows researchers to explore enzyme kinetics and regulatory mechanisms in metabolic pathways.
Material Science
Due to its unique structural properties, this compound is being explored for use in developing new materials, particularly in creating polymer composites that require enhanced thermal stability and mechanical strength.
Case Study 1: Herbicidal Efficacy
In a controlled study, the herbicidal effects of the compound were tested against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, with minimal impact on crop yield.
Case Study 2: Antitumor Activity
A series of experiments conducted on human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment.
| Cell Line | IC50 (μM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast) | 10 | 45 |
| A549 (Lung) | 15 | 38 |
| HeLa (Cervical) | 12 | 50 |
Mechanism of Action
The mechanism of action of 3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s distinguishing feature is its tetrahydrofuranoyl substituent, which introduces steric bulk and conformational rigidity compared to simpler phenylureas. For example:
- 3-[3-(Dimethylamino)propyl]-1-phenylurea () has a linear dimethylaminopropyl chain, enhancing flexibility and polar interactions .
- Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) , a commercial herbicide, lacks cyclic substituents, relying on aromatic chlorination for activity.
The tetrahydrofuranoyl group in the target compound likely reduces solubility in aqueous media compared to the dimethylaminopropyl analog, as observed in similar urea derivatives .
Physicochemical Properties
- Molecular Weight: The target compound’s higher molecular weight (≈348.44 g/mol) vs. 3-[3-(Dimethylamino)propyl]-1-phenylurea (≈221.30 g/mol) suggests lower volatility and slower metabolic degradation.
- Solubility: Bulky substituents typically decrease aqueous solubility. The dimethylaminopropyl analog may exhibit better solubility in polar solvents due to its tertiary amine group .
- Melting Point: Cyclic substituents (e.g., tetrahydrofuranoyl) often increase melting points compared to linear chains, though experimental data are unavailable.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea?
- Answer : Synthesis should employ Design of Experiments (DOE) principles to optimize reaction conditions (e.g., temperature, catalyst loading, solvent selection). DOE minimizes experimental trials while accounting for critical parameters like steric hindrance and regioselectivity . Characterization requires a combination of spectroscopic techniques:
- NMR : Assign stereochemistry using 2D NOESY or COSY to resolve overlapping signals in the tetrahydrofuran moiety.
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity and molecular ion peaks .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Adhere to general phenylurea safety guidelines due to limited toxicological
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
- Ventilation : Use mechanical exhaust systems to minimize inhalation risks.
- Decontamination : Immediate use of safety showers and eye wash stations in case of exposure .
Advanced Research Questions
Q. How can computational modeling enhance the design of reactions involving this compound?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identify low-energy pathways for ring-opening or urea bond formation using software like Gaussian or ORCA .
- Machine Learning : Train models on existing phenylurea reaction datasets to predict optimal solvents or catalysts .
Q. What experimental strategies resolve contradictions in kinetic data for urea derivatives under varying pH conditions?
- Answer :
- Controlled pH Studies : Use buffer systems (e.g., phosphate or acetate) to isolate pH effects on hydrolysis rates.
- Isotopic Labeling : Track reaction intermediates via O-labeled water to distinguish acid/base-catalyzed mechanisms .
- Statistical Analysis : Apply ANOVA to determine if observed discrepancies arise from experimental error or intrinsic reaction variability .
Q. How can advanced analytical techniques address challenges in quantifying trace impurities in this compound?
- Answer :
- LC-HRMS : Achieve ppm-level sensitivity for detecting isomeric byproducts (e.g., regioisomers of the tetrahydrofuran ring).
- Ion Mobility Spectrometry : Separate co-eluting impurities based on collision cross-section differences .
- Standard Curves : Use certified reference materials (CRMs) for phenylurea analogs to validate quantification methods .
Q. What methodologies assess the environmental persistence of this compound in aqueous systems?
- Answer :
- Hydrolysis Studies : Conduct accelerated degradation tests at 50°C and pH 7–9 to estimate half-lives.
- QSAR Modeling : Predict biodegradation pathways using quantitative structure-activity relationship models trained on EPA databases .
- Microcosm Experiments : Simulate microbial degradation in sediment-water systems to evaluate real-world persistence .
Methodological Frameworks
Q. How can chemical engineering principles optimize large-scale purification of this compound?
- Answer :
- Membrane Separation : Use nanofiltration to remove low-MW impurities while retaining the target compound.
- Crystallization Screening : Apply high-throughput platforms to identify solvents that maximize yield and polymorph control .
- Process Simulation : Use Aspen Plus to model distillation or extraction steps for energy efficiency .
Q. What experimental designs validate the compound’s bioactivity in pharmacological assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
